2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an immunomodulator. The compound features a sulfonamide functional group and a thiophene ring, which are significant in enhancing biological activity.
This compound is primarily synthesized through multistep synthetic routes involving various organic reactions. Its structure suggests a design aimed at modulating immune responses, making it of interest in pharmaceutical research.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide belongs to the class of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties, but modifications to their structure can lead to diverse biological activities, including immunomodulation.
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide typically involves several key steps:
Technical details regarding these reactions often emphasize the use of specific solvents and conditions that favor high yields and purity of the final product. For instance, polar aprotic solvents like dimethylformamide may be utilized to enhance nucleophilicity during the amidation process .
The compound's molecular formula is CHClNOS, with a molecular weight of approximately 303.77 g/mol. The presence of chlorine and sulfur atoms contributes to its unique chemical properties and reactivity.
The primary chemical reactions involving 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide include:
Technical details for these reactions often highlight the need for controlled conditions to prevent side reactions and ensure high selectivity .
The mechanism by which 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide exerts its biological effects likely involves modulation of immune pathways. The sulfonamide group can interact with specific enzymes or receptors involved in immune response regulation.
Research indicates that compounds with similar structures can inhibit specific protein interactions or enzymatic activities associated with immune modulation, suggesting that this compound could act through analogous pathways .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectral data (e.g., NMR, IR) to confirm structural integrity .
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide has potential applications in:
Its unique structure may also allow for further modifications that could enhance its efficacy and specificity in targeting immune responses .
The rational design of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide exemplifies a strategic pharmacophore hybridization methodology combining critical structural elements from established cyclooxygenase-2 inhibitors and transient receptor potential vanilloid type 1 antagonists. This approach leverages the conserved three-region pharmacophore model (head, neck, tail) observed in capsaicin-like transient receptor potential vanilloid type 1 ligands, where the vanilloid group occupies the A-region, the amide/thiourea forms the B-region, and the lipophilic chain constitutes the C-region [1]. For transient receptor potential vanilloid type 1 antagonism, the design incorporates a 3-methoxybenzyl head group (A-region) that mimics the spatial and electronic properties of known antagonists' vanilloid-interacting motifs, facilitating interactions with key transient receptor potential vanilloid type 1 binding residues including Tyrosine 511, Serine 512, and Threonine 550 within the transmembrane domains [1] [4].
Simultaneously, the sulfonylacetamide linker and 5-chlorothiophene tail (C-region) were engineered to emulate the pharmacophoric features of cyclooxygenase-2 selective inhibitors, particularly the sulfonamide moiety characteristic of celecoxib derivatives that engage with cyclooxygenase-2's secondary pocket. This structural element confers selectivity over cyclooxygenase-1 by exploiting Valine 523 accessibility in cyclooxygenase-2 versus the steric hindrance posed by Isoleucine 523 in cyclooxygenase-1 [2] [9]. The strategic fusion creates a unified pharmacophore where the 3-methoxybenzyl head group targets transient receptor potential vanilloid type 1, while the sulfonylacetamide-thiophene module addresses cyclooxygenase-2, enabling dual-target engagement within a single molecular scaffold [2].
Table 1: Pharmacophore Feature Integration in Hybrid Design
Pharmacophore Region | Transient Receptor Potential Vanilloid Type 1 Antagonist Element | Cyclooxygenase-2 Inhibitor Element | Hybrid Implementation |
---|---|---|---|
A-Region (Head) | Vanilloid-mimetic aromatic group (e.g., 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol in capsazepine) | Diaryl heterocycle (e.g., pyrazole in celecoxib) | 3-Methoxybenzyl group provides aromatic stacking and hydrogen bonding capability |
B-Region (Neck) | Amide/thiourea linker enabling hydrogen bonding network | Sulfonamide linker for secondary pocket engagement | Sulfonylacetamide bridge combines hydrogen bond acceptance (sulfonyl) and donation (amide NH) |
C-Region (Tail) | Lipophilic domain (e.g., 4-chlorophenylethyl in capsazepine) | Aryl group with halogen/pseudohalogen substituent (e.g., 4-methylphenyl in celecoxib) | 5-Chlorothiophene-2-sulfonyl group provides halogen bonding and hydrophobic contact surface |
Advanced computational modeling validated the capacity of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide to engage both cyclooxygenase-2 and 5-lipoxygenase enzymatic active sites, supporting its potential as a dual inhibitor. Molecular docking simulations positioned the 5-chlorothiophene-2-sulfonyl moiety deep within cyclooxygenase-2's hydrophobic secondary pocket, where the chlorine atom forms halogen bonds with Arginine 513 and the sulfonyl oxygen atoms coordinate with Arginine 120 and Tyrosine 355 via hydrogen bonding interactions – recapitulating critical contacts observed in co-crystal structures of selective cyclooxygenase-2 inhibitors [9]. The acetamide linker projects toward the constriction site at the entrance of the cyclooxygenase channel, with the N-(3-methoxybenzyl) group oriented toward the membrane-binding domain interface.
For 5-lipoxygenase inhibition, molecular dynamics simulations demonstrated the molecule's capacity to chelate the active-site non-heme iron via a bidentate coordination mode. The sulfonyl oxygen and acetamide carbonyl oxygen atoms occupy two coordination sites of the iron center, while the chlorothiophene ring engages in π-stacking with phenylalanine residues (Phenylalanine 177 and Phenylalanine 421) lining the substrate access channel [2] [7]. This dual-binding mechanism was further substantiated by comparative molecular field analysis models constructed from known cyclooxygenase-2/5-lipoxygenase dual inhibitors, which indicated that the molecule's electrostatic potential surfaces and steric bulk distribution align favorably with the topographical requirements for both enzymes [6] [9].
Table 2: Computational Validation Metrics for Dual Target Engagement
Computational Method | Target Enzyme | Key Interaction Residues | Predicted Binding Affinity (ΔG, kcal/mol) | Validation Approach |
---|---|---|---|---|
Molecular Docking | Cyclooxygenase-2 | Arginine 120, Tyrosine 355, Arginine 513, Valine 523 | -9.8 ± 0.7 | Root-mean-square deviation < 1.5 Å relative to co-crystallized ligands |
Molecular Dynamics (50 ns) | 5-Lipoxygenase | Phenylalanine 177, Phenylalanine 421, Histidine 367, Iron coordination | -8.2 ± 1.1 | Stable ligand-protein complex (backbone root-mean-square deviation < 2.0 Å) |
Comparative Molecular Field Analysis | Cyclooxygenase-2/5-Lipoxygenase | Steric/electrostatic contour congruence | N/A | >80% predictability vs. test set inhibitors |
Quantum mechanical/molecular mechanical calculations further elucidated the molecule's redox-modulating potential, revealing a favorable energy profile for hydrogen atom transfer from the methoxybenzyl group to lipid peroxyl radicals (bond dissociation energy = 82.3 kcal/mol), suggesting ancillary antioxidant activity that may mitigate oxidative stress amplification during inflammation [7]. The molecule's lowest unoccupied molecular orbital energy (-1.78 eV) supports electron transfer reactions with reactive oxygen species, aligning with experimental observations of reduced oxidative stress biomarkers in cellular models.
Strategic structural refinements were implemented to optimize the blood-brain barrier penetration potential of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide while preserving dual pharmacophoric functionality. Critical modifications focused on balancing lipophilicity and hydrogen bonding capacity to navigate the stringent permeability constraints of the blood-brain barrier. The incorporation of the 3-methoxybenzyl moiety significantly reduced the polar surface area to 78.6 Ų (compared to >90 Ų in typical polar sulfonamide derivatives), while maintaining essential hydrogen bond donor/acceptor functionality for target engagement [2] [8].
The compound's calculated partition coefficient (clogP = 3.2) resides within the optimal range for central nervous system penetration (clogP 2-5), achieved through careful selection of the chlorothiophene heterocycle which provides moderate lipophilicity without excessive hydrophobicity [4] [8]. This was confirmed experimentally via parallel artificial membrane permeability assay, demonstrating high blood-brain barrier permeation (Pe = 8.7 × 10⁻⁶ cm/s) that substantially exceeds the threshold for central nervous system activity (Pe > 4.0 × 10⁻⁶ cm/s) [2]. Molecular weight optimization (389.87 g/mol) remains below the 500 Da threshold associated with impaired blood-brain barrier transit, while the number of rotatable bonds (5) minimizes conformational entropy penalties upon membrane partitioning.
Table 3: Blood-Brain Barrier Permeability Parameters
Parameter | Value | Optimal Range for Central Nervous System Penetration | Optimization Strategy |
---|---|---|---|
clogP | 3.2 | 2–5 | Chlorothiophene provides balanced lipophilicity without excessive hydrophobicity |
Topological Polar Surface Area (Ų) | 78.6 | <90 Ų | Methoxybenzyl reduces polarity vs. hydrophilic heterocycles |
Molecular Weight (g/mol) | 389.87 | <500 | Compact thiophene core maintains low mass |
Hydrogen Bond Donors | 1 | ≤3 | Single amide NH preserved for target binding |
Hydrogen Bond Acceptors | 5 | ≤8 | Sulfonyl, carbonyl, methoxy, and thiophene heteroatoms |
Rotatable Bonds | 5 | ≤8 | Sulfonylacetamide linker provides flexibility without excessive rotation |
Pharmacokinetic validation in Sprague-Dawley rats confirmed favorable brain-to-plasma ratio (0.85) at 2 hours post-oral administration, with brain concentrations reaching 352 ng/g at 20 mg/kg dosing – exceeding the half-maximal inhibitory concentration values for both transient receptor potential vanilloid type 1 and cyclooxygenase-2 targets [2]. The compound's favorable absorption, distribution, metabolism, and excretion profile was further evidenced by high calculated oral bioavailability (96.8% for structural analog 9a), attributed to reduced P-glycoprotein efflux (efflux ratio = 1.8) and metabolic stability against cytochrome P450 3A4-mediated degradation (t₁/₂ > 45 minutes) [2]. These strategic optimizations collectively address the historical challenges in developing centrally-penetrant transient receptor potential vanilloid type 1 antagonists while maintaining the multi-target pharmacological activity essential for neuroinflammatory and central pain indications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: